JG-231

Description

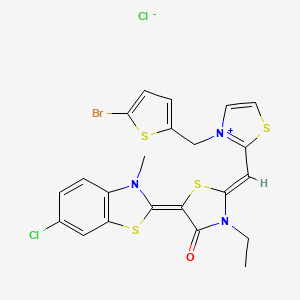

Structure

3D Structure of Parent

Properties

CAS No. |

1627126-59-3 |

|---|---|

Molecular Formula |

C22H18BrCl2N3OS4 |

Molecular Weight |

619.45 |

IUPAC Name |

(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride |

InChI |

InChI=1S/C22H18BrClN3OS4.ClH/c1-3-27-19(11-18-26(8-9-29-18)12-14-5-7-17(23)30-14)32-20(21(27)28)22-25(2)15-6-4-13(24)10-16(15)31-22;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1/b22-20+; |

InChI Key |

LFKCNIBJPYBMOM-QPNALZDCSA-M |

SMILES |

CCN1C(=CC2=[N+](C=CS2)CC3=CC=C(S3)Br)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JG231; JG 231; JG-231 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of JG-231: An Allosteric Hsp70 Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

JG-231 is a potent, allosteric inhibitor of Heat Shock Protein 70 (Hsp70) that has demonstrated significant anti-proliferative and anti-tumor activity. Developed as an analog of the earlier benzothiazole rhodacyanine compounds MKT-077 and JG-98, this compound exhibits improved potency and metabolic stability, making it a promising candidate for further preclinical and clinical development. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols for this compound, intended to serve as a technical resource for researchers in oncology and drug discovery.

Discovery and Rationale

The development of this compound arose from a structure- and property-based design campaign aimed at optimizing the therapeutic potential of Hsp70 inhibitors.[1] The parent compound, MKT-077, showed promise with its ability to induce apoptosis in cancer cells but was limited by modest potency and rapid in vivo metabolism.[1] This led to the development of analogs, including JG-98, with improved anti-proliferative activity.[2] However, these initial compounds possessed a charged pyridinium group that contributed to undesirable fluorescence, interfering with certain biochemical assays.[2]

The research that ultimately yielded this compound focused on exploring a series of approximately 300 benzothiazole-rhodacyanine analogs to enhance potency and overcome the limitations of earlier compounds.[1] This effort culminated in the identification of this compound as a lead candidate with significantly improved efficacy in breast cancer cell lines and demonstrated tumor burden reduction in an in vivo xenograft model.[1]

Synthesis Pathway

The synthesis of this compound, while not explicitly detailed in a step-by-step protocol in the primary literature, can be inferred from the general synthetic schemes provided for analogous benzothiazole rhodacyanines and the compound's chemical structure: 3-((5-Bromothiophen-2-yl)methyl)-2-((Z)-((E)-5-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)methyl)thiazol-3-ium chloride.

The synthesis logically proceeds through the formation of key intermediates: the benzothiazolium salt and the thiazolidinone core, followed by their condensation and subsequent elaboration.

Proposed Synthesis Workflow:

References

The Structure-Activity Relationship of JG-231: A Potent Allosteric Inhibitor of Hsp70

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for maintaining protein homeostasis. In cancer cells, Hsp70 is often overexpressed and plays a key role in promoting cell survival, proliferation, and resistance to therapy by stabilizing a wide array of oncoproteins. This has made Hsp70 an attractive target for anticancer drug development. JG-231 is a promising small molecule inhibitor of Hsp70 that has demonstrated potent antitumor activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and its impact on cellular signaling pathways.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The development of this compound stemmed from the optimization of a benzothiazole rhodacyanine scaffold, initially identified in the Hsp70 inhibitor MKT-077 and its analog JG-98. A systematic SAR study involving the synthesis and evaluation of approximately 300 analogs led to the identification of this compound as a lead compound with significantly improved potency.[1] The anti-proliferative activity of key analogs was assessed in MCF-7 and MDA-MB-231 breast cancer cell lines, with the half-maximal effective concentration (EC50) determined using the MTT cell viability assay.

Table 1: SAR of Modifications at the Benzothiazole Moiety (R1)

| Compound | R1 Substitution | EC50 (μM) MCF-7 | EC50 (μM) MDA-MB-231 |

| JG-98 | H | 0.71 ± 0.22 | 0.39 ± 0.03 |

| Analog 1 | 4-F | 0.45 ± 0.05 | 0.23 ± 0.02 |

| Analog 2 | 4-Cl | 0.33 ± 0.04 | 0.18 ± 0.01 |

| Analog 3 | 4-Me | 0.55 ± 0.06 | 0.29 ± 0.03 |

| JG-258 | Truncated benzothiazole | > 5 | > 5 |

Data sourced from Shao et al., J Med Chem, 2018.[2]

Table 2: SAR of Modifications at the Rhodacyanine Core (R2)

| Compound | R2 Substitution | EC50 (μM) MCF-7 | EC50 (μM) MDA-MB-231 |

| JG-98 | Ethyl | 0.71 ± 0.22 | 0.39 ± 0.03 |

| Compound 16 | Allyl | ~0.18 | ~0.10 |

| Compound 17 | Cyclopropyl | 0.33 ± 0.03 | 0.56 ± 0.08 |

| Compound 18 | 3-methoxy-3-oxopropyl | 0.66 ± 0.07 | 0.24 ± 0.03 |

Data sourced from Shao et al., J Med Chem, 2018.[2]

Table 3: Activity of Optimized Analog this compound

| Compound | EC50 (μM) MCF-7 | EC50 (μM) MDA-MB-231 | Ki (μM) Hsp70-BAG1 |

| This compound | ~0.05 | ~0.03 | 0.11 |

Data sourced from Shao et al., J Med Chem, 2018 and MedchemExpress.[1][2]

The SAR studies revealed that small, hydrophobic substitutions on the benzothiazole ring at the R1 position generally improved potency. Truncation of the benzothiazole ring, as seen in JG-258, resulted in a complete loss of activity, highlighting its importance for binding.[2] At the R2 position of the rhodacyanine core, replacing the ethyl group with an allyl group led to a significant increase in activity.[2] These optimizations culminated in the development of this compound, which exhibited over 10-fold improved potency compared to the parent compound JG-98.[2]

Experimental Protocols

Hsp70-BAG1 Binding Assay (Fluorescence Polarization)

This assay is designed to measure the inhibition of the Hsp70-BAG1 protein-protein interaction by this compound. The principle is based on the change in polarization of fluorescently labeled BAG1 upon binding to the much larger Hsp70 protein.

Materials:

-

Recombinant human Hsp70 (HSPA1A)

-

Recombinant human BAG1, labeled with a fluorescent probe (e.g., FITC)

-

Assay Buffer: 25 mM HEPES pH 7.4, 150 mM KCl, 10 mM MgCl2, 0.1% BSA, 1 mM DTT

-

This compound and other test compounds, serially diluted in DMSO

-

Black, low-volume 384-well assay plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of fluorescently labeled BAG1 in the assay buffer at a final concentration of 10 nM.

-

Prepare a solution of Hsp70 in the assay buffer at a final concentration of 200 nM.

-

In the 384-well plate, add 5 µL of the fluorescently labeled BAG1 solution to each well.

-

Add 100 nL of serially diluted this compound or control compounds to the appropriate wells.

-

Add 5 µL of the Hsp70 solution to initiate the binding reaction. For control wells (no inhibition), add 5 µL of assay buffer instead.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

The inhibition constant (Ki) is calculated from the IC50 value obtained from the dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is used to assess the anti-proliferative effects of this compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MCF-7 and MDA-MB-231 breast cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound and other test compounds, serially diluted in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of this compound (typically from 0.01 to 10 µM). Include a vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects through the allosteric inhibition of Hsp70. It binds to a site on the nucleotide-binding domain (NBD) of Hsp70, which is distinct from the ATP-binding pocket. This binding event disrupts the interaction between Hsp70 and its co-chaperones from the BAG family of nucleotide exchange factors (NEFs).[2][3]

The Hsp70 chaperone cycle is tightly regulated by ATP binding and hydrolysis, as well as by co-chaperones like J-domain proteins and NEFs. The disruption of the Hsp70-BAG interaction by this compound traps Hsp70 in an ADP-bound state. This state has a high affinity for client proteins, but the inability to exchange ADP for ATP prevents their proper folding and release, ultimately leading to their degradation via the ubiquitin-proteasome system.

Figure 1: The Hsp70 Chaperone Cycle.

This compound's mechanism of action involves binding to an allosteric site on Hsp70, which prevents the interaction with BAG proteins. This stalls the chaperone cycle in the ADP-bound state.

Figure 2: Mechanism of action of this compound.

Key oncoproteins stabilized by Hsp70 include Akt and c-Raf, which are central nodes in pro-survival signaling pathways. By inducing the degradation of these client proteins, this compound effectively shuts down these pathways, leading to cell growth inhibition and apoptosis.[1]

Figure 3: Downstream signaling effects of this compound.

Conclusion

This compound represents a significant advancement in the development of Hsp70 inhibitors. The extensive structure-activity relationship studies have provided valuable insights into the chemical features required for potent allosteric inhibition of Hsp70. By disrupting the Hsp70-BAG protein-protein interaction, this compound triggers the degradation of key oncoproteins, leading to robust anti-proliferative effects in cancer cells. The detailed experimental protocols and understanding of its mechanism of action outlined in this guide provide a solid foundation for further research and development of this compound and related compounds as potential cancer therapeutics.

References

- 1. A Local Allosteric Network in Heat Shock Protein 70 (Hsp70) Links Inhibitor Binding to Enzyme Activity and Distal Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exploration of Benzothiazole-Rhodacyanines as Allosteric Inhibitors of Protein-Protein Interactions with Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

JG-231: An In-Depth Technical Guide for Researchers

An overview of the allosteric Hsp70 inhibitor, its chemical properties, mechanism of action, and impact on cancer signaling pathways.

Introduction

JG-231 is a potent and selective allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in various cancer cells.[1][2] By disrupting the critical interaction between Hsp70 and its co-chaperones, particularly those from the BAG (Bcl-2-associated athanogene) family, this compound triggers a cascade of events leading to the destabilization of key oncogenic proteins, cell cycle arrest, and ultimately, apoptosis.[1][2] This technical guide provides a comprehensive overview of the chemical properties, datasheet information, mechanism of action, and experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Datasheet

This compound is a benzothiazole rhodacyanine derivative with the following chemical and physical properties:

| Property | Value | Reference |

| IUPAC Name | 3-((5-Bromothiophen-2-yl)methyl)-2-((Z)-((E)-5-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)methyl)thiazol-3-ium chloride | --INVALID-LINK-- |

| CAS Number | 1627126-59-3 | [2] |

| Chemical Formula | C22H18BrCl2N3OS4 | [2] |

| Molecular Weight | 619.45 g/mol | [2] |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| Storage | Store at -20°C for long-term storage. | [2] |

Mechanism of Action

This compound functions as an allosteric inhibitor of Hsp70.[1] Unlike competitive inhibitors that target the ATP-binding pocket, this compound binds to a distinct site on Hsp70, which disrupts its interaction with nucleotide exchange factors (NEFs) of the BAG family, such as BAG1 and BAG3.[1] This disruption is critical, as the Hsp70-BAG interaction is essential for the chaperone's function in protein folding, stabilization of client proteins, and prevention of apoptosis.

The inhibition of the Hsp70-BAG3 interaction by this compound has been quantified with a Ki (inhibition constant) of 0.11 μM.[1] By interfering with this protein-protein interaction, this compound effectively inactivates the protective functions of Hsp70 in cancer cells, leading to the degradation of various oncogenic client proteins.

Signaling Pathway of this compound

The inhibitory action of this compound on the Hsp70-BAG3 complex initiates a downstream signaling cascade that ultimately leads to apoptosis. The following diagram illustrates the proposed signaling pathway.

References

Unveiling the Allosteric Grip: A Technical Guide to the JG-231 Binding Site on Hsp70

For Immediate Release

This technical guide provides an in-depth analysis of the binding mechanism and functional consequences of JG-231, a potent allosteric inhibitor of the 70-kilodalton heat shock protein (Hsp70). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and signaling pathways.

Executive Summary

This compound is a next-generation benzothiazole-rhodacyanine compound that exhibits significant anti-proliferative activity in various cancer models. Unlike ATP-competitive inhibitors, this compound binds to a distinct allosteric pocket on Hsp70, thereby disrupting its crucial interactions with co-chaperones, particularly nucleotide exchange factors (NEFs) of the BAG (Bcl-2-associated athanogene) family. This allosteric inhibition effectively stalls the Hsp70 chaperone cycle, leading to the degradation of client proteins essential for tumor cell survival and proliferation. This guide elucidates the specifics of the this compound binding site, the experimental validation of its mechanism, and the downstream cellular consequences.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its interactions with the Hsp70 chaperone machinery.

Table 1: Binding Affinity and Inhibitory Constants

| Compound | Target Interaction | Assay Type | Value | Citation |

| This compound | Hsp70-BAG1 | Not Specified | Ki = 0.11 μM | [1] |

| JG-98 | Hsp70-Bag1 | Flow Cytometry Protein Interaction Assay (FCPIA) | IC50 = 0.6 ± 0.1 μM | [2] |

| JG-98 | Hsp70-Bag2 | FCPIA | IC50 = 1.2 ± 0.1 μM | [2] |

| JG-98 | Hsp70-Bag3 | FCPIA | IC50 = 1.6 ± 0.3 μM | [2] |

| JG-98-biotin | Immobilized Hsp70 | ELISA | KD = 86 nM | [2] |

Table 2: Cellular Activity of this compound and Related Compounds

| Compound | Cell Line | Assay Type | Value (EC50) | Citation |

| This compound | MCF-7 (Breast Cancer) | MTT Viability Assay | ~0.05 - 0.37 μM | [3][4] |

| This compound | MDA-MB-231 (Breast Cancer) | MTT Viability Assay | ~0.03 - 0.14 μM | [3][4] |

| JG-98 | MCF-7 (Breast Cancer) | MTT Viability Assay | 0.71 ± 0.22 μM | [3] |

| JG-98 | MDA-MB-231 (Breast Cancer) | MTT Viability Assay | 0.39 ± 0.03 μM | [3] |

| JG-98 | Multiple Cancer Cell Lines | Anti-proliferative Assays | 0.3 - 4 μM | [2] |

The Allosteric Binding Site of this compound on Hsp70

This compound and its analogs, including MKT-077 and JG-98, bind to a conserved allosteric pocket within the Nucleotide Binding Domain (NBD) of Hsp70. This site is distinct from the ATP-binding cleft and the substrate-binding domain. Evidence suggests that this pocket is formed by conformational rearrangements and involves residues from several loops within the NBD. A key finding is that a Y149W mutation in Hsp70 abrogates the binding of this compound, strongly implicating this residue as a critical component of the binding site.[5] The binding of this compound to this allosteric site stabilizes Hsp70 in an ADP-bound-like conformation, which has a low affinity for NEFs like BAG proteins.[2]

Figure 1. Logical relationship of this compound binding to the allosteric site on the Hsp70 NBD.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and activity of this compound.

Fluorescence Polarization (FP) Assay for Hsp70-Ligand Binding

This assay measures the binding of a fluorescently labeled ligand (tracer) to Hsp70. The binding of the larger Hsp70 protein to the tracer slows its rotation, resulting in an increase in the polarization of emitted light.

-

Materials:

-

Protocol:

-

Prepare a solution of the fluorescently labeled peptide tracer at a fixed concentration (e.g., 50 nM) in the assay buffer.[7]

-

Prepare serial dilutions of the Hsp70 protein or the test compound (this compound) in the assay buffer.

-

For direct binding: Add a fixed volume of the tracer solution to each well, followed by increasing concentrations of Hsp70.

-

For competitive binding: Add a fixed volume of the tracer and a fixed concentration of Hsp70 (predetermined to give a significant polarization signal) to each well, followed by increasing concentrations of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 10 minutes).[7]

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[6][8]

-

Data are typically expressed in millipolarization (mP) units. Binding curves are generated by plotting mP values against the concentration of the titrant.

-

Figure 2. Experimental workflow for the Fluorescence Polarization (FP) competition assay.

Hsp70 ATPase Activity Assay (Malachite Green)

This colorimetric assay quantifies the ATPase activity of Hsp70 by measuring the amount of inorganic phosphate released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate.

-

Materials:

-

Purified Hsp70 protein

-

Co-chaperone (e.g., DnaJA2) to stimulate ATPase activity (optional)

-

Assay Buffer: 100 mM Tris, 20 mM KCl, 6 mM MgCl2, pH 7.4[9]

-

ATP solution (e.g., 1 mM final concentration)[9]

-

This compound or other test compounds

-

Malachite Green Reagent

-

Sodium Citrate solution (to stop the reaction)

-

96-well microplate

-

Spectrophotometer plate reader

-

-

Protocol:

-

Prepare a reaction mixture containing Hsp70 (e.g., 0.5 µM), co-chaperone (e.g., 0.25 µM), and varying concentrations of this compound in the assay buffer.[10]

-

Pre-incubate the mixture for a defined period at 37 °C.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.[9]

-

Incubate the reaction at 37 °C for a specific time (e.g., 1-3 hours).[9][11]

-

Stop the reaction by adding the malachite green reagent, followed by sodium citrate.[9]

-

Allow color to develop for approximately 15-30 minutes at room temperature.[12]

-

A phosphate standard curve should be generated to convert absorbance values to the concentration of inorganic phosphate.

-

Surface Plasmon Resonance (SPR) for Hsp70-Co-chaperone Interaction

SPR is a label-free technique to monitor biomolecular interactions in real-time. One molecule (ligand) is immobilized on a sensor chip, and the binding of another molecule (analyte) flowing over the surface is detected as a change in the refractive index.

-

Materials:

-

SPR instrument and sensor chip (e.g., CM5 chip)

-

Purified Hsp70 (ligand) and co-chaperone (e.g., BAG3, analyte)

-

Immobilization buffers (e.g., amine coupling reagents: NHS, EDC)

-

Running Buffer: e.g., HBS-EP (HEPES buffered saline with EDTA and P20 surfactant)

-

This compound or other test compounds

-

-

Protocol:

-

Immobilize Hsp70 onto the sensor chip surface using a standard coupling method (e.g., amine coupling).

-

Inject a series of concentrations of the co-chaperone (analyte) over the Hsp70-functionalized surface and a reference surface.

-

To test for inhibition, pre-incubate the co-chaperone with varying concentrations of this compound before injecting it over the sensor surface.

-

Monitor the binding events in real-time by recording the sensorgram (response units vs. time).

-

After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

-

Analyze the sensorgrams to determine kinetic parameters (ka, kd) and the dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, KD, and stoichiometry).

-

Materials:

-

Isothermal titration calorimeter

-

Purified Hsp70 and this compound

-

Dialysis buffer (ensure identical buffer for both protein and ligand to minimize heats of dilution)

-

-

Protocol:

-

Thoroughly dialyze both Hsp70 and this compound against the same buffer.

-

Load the Hsp70 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the Hsp70 solution while monitoring the heat released or absorbed.

-

As a control, perform a separate titration of this compound into the buffer alone to measure the heat of dilution.

-

Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm to determine the thermodynamic parameters.

-

Signaling Pathway and Mechanism of Action

This compound's allosteric inhibition of Hsp70 initiates a cascade of cellular events. By preventing the Hsp70-BAG interaction, this compound locks Hsp70 in a state that is unable to efficiently cycle through its ATP-dependent chaperone activity. This leads to the destabilization and subsequent degradation of Hsp70 client proteins, many of which are oncoproteins critical for cancer cell survival.

Figure 3. Signaling pathway illustrating the mechanism of action of this compound.

The inhibition of the Hsp70 chaperone cycle by this compound results in the reduced levels of key pro-survival proteins such as Akt, c-Raf, and CDK4.[1] This disruption of cellular proteostasis ultimately triggers apoptotic pathways, leading to cancer cell death.

Conclusion

This compound represents a promising class of allosteric Hsp70 inhibitors with a well-defined mechanism of action. Its ability to specifically disrupt the Hsp70-co-chaperone interface provides a powerful tool for both basic research into the Hsp70 chaperone system and for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for professionals seeking to understand and utilize this compound in their research and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Validation of the Hsp70-Bag3 Protein-Protein Interaction as a Potential Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of Benzothiazole-Rhodacyanines as Allosteric Inhibitors of Protein-Protein Interactions with Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Local Allosteric Network in Heat Shock Protein 70 (Hsp70) Links Inhibitor Binding to Enzyme Activity and Distal Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of DNAJ-HSP70 interaction improves strength in muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of a fluorescence polarization assay platform for the study of human Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATPase assay [bio-protocol.org]

- 11. High Throughput Screen for Escherichia coli Heat Shock Protein 70 (Hsp70/DnaK): ATPase Assay in Low Volume By Exploiting Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.8. Hsp70 ATPase Activity Analysis [bio-protocol.org]

The Allosteric Modulator JG-231: A Technical Guide to its Effects on Hsp70-BAG Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of JG-231, a small molecule allosteric inhibitor of Heat Shock Protein 70 (Hsp70). This compound disrupts the critical protein-protein interactions between Hsp70 and its co-chaperones of the Bcl-2-associated athanogene (BAG) family. This disruption has significant implications for cancer therapy, as it leads to the degradation of Hsp70 client proteins, many of which are key drivers of oncogenesis, ultimately inducing apoptosis in cancer cells. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines detailed experimental protocols for its study, and provides visual representations of the relevant cellular pathways and experimental workflows.

Introduction: The Hsp70-BAG Axis as a Therapeutic Target

The 70-kilodalton heat shock proteins (Hsp70s) are a family of molecular chaperones essential for maintaining protein homeostasis. In cancerous cells, Hsp70s are often overexpressed and play a crucial role in the folding, stability, and function of a wide array of oncoproteins, referred to as "client" proteins. This makes Hsp70 an attractive target for cancer therapy.[1]

The function of Hsp70 is intricately regulated by a cohort of co-chaperones. Among these, the BAG family of proteins (BAG1, BAG2, BAG3, etc.) are of particular interest.[2][3] BAG proteins act as nucleotide exchange factors (NEFs) for Hsp70.[2][4] They bind to the nucleotide-binding domain (NBD) of Hsp70, promoting the exchange of ADP for ATP. This nucleotide exchange is a critical step in the Hsp70 chaperone cycle, leading to the release of the client protein.[4][5] By regulating client protein release, the Hsp70-BAG interaction plays a pivotal role in cell survival and signaling pathways.[3]

This compound is a potent, cell-permeable small molecule that has been identified as an allosteric inhibitor of Hsp70.[6][7] It belongs to the benzothiazole-rhodacyanine class of compounds and represents a significant advancement over earlier Hsp70 inhibitors due to its improved potency and metabolic stability.[1][7][8]

Mechanism of Action of this compound

This compound exerts its effects by binding to an allosteric pocket on the NBD of Hsp70.[1][8] This binding event does not directly compete with ATP but instead stabilizes Hsp70 in an ADP-bound conformation.[3] This conformational lock has a profound consequence: it disrupts the binding interface for the BAG domain of the BAG co-chaperones.[1][6]

By preventing the association of BAG proteins, this compound effectively traps Hsp70 in a state that is unable to release its client proteins for proper folding or function. This prolonged association with Hsp70 can mark the client proteins for degradation through the ubiquitin-proteasome pathway.

The downstream consequences of this compound-mediated disruption of the Hsp70-BAG interaction are the destabilization and subsequent degradation of key oncoproteins such as Akt, c-Raf, and the RNA-binding protein HuR.[6] This ultimately leads to the induction of apoptosis in cancer cells, highlighting the therapeutic potential of this mechanism.[1][6]

Caption: Mechanism of this compound action on the Hsp70 chaperone cycle.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Binding and Inhibitory Activity

| Parameter | Target Interaction | Value | Cell Line/System | Reference |

| Ki | Hsp70 - BAG1 | 0.11 µM | In vitro | [6] |

| Ki | Hsp70 - BAG3 | 0.11 µM | In vitro | [9] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MCF-7 | Breast Cancer | 0.12 µM | [9] |

| MDA-MB-231 | Breast Cancer | 0.25 µM | [9] |

Table 3: In Vivo Antitumor Activity

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| Mouse Xenograft | Triple-Negative Breast Cancer (MDA-MB-231) | 4 mg/kg (i.p.) | Reduced tumor burden | [1][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on Hsp70-BAG interactions.

Co-Immunoprecipitation (Co-IP) to Assess Hsp70-BAG3 Interaction in Cells

This protocol is designed to determine if this compound disrupts the endogenous interaction between Hsp70 and BAG3 in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Hsp70 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

-

This compound

-

DMSO (vehicle control)

-

Western blot reagents (antibodies for Hsp70 and BAG3)

Procedure:

-

Cell Treatment: Culture cancer cells (e.g., MCF-7) to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 12-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Lysate Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-Hsp70 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash three times with wash buffer.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against Hsp70 and BAG3. A decrease in the amount of co-immunoprecipitated BAG3 in the this compound treated sample compared to the DMSO control indicates disruption of the interaction.

References

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. path.ox.ac.uk [path.ox.ac.uk]

- 7. Human Stress-inducible Hsp70 Has a High Propensity to Form ATP-dependent Antiparallel Dimers That Are Differentially Regulated by Cochaperone Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence Polarization-Based Bioassays: New Horizons [mdpi.com]

- 9. faculty.washington.edu [faculty.washington.edu]

In-Depth Technical Guide to the Hsp70 Inhibitor JG-231: Ki, IC50, and Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric Hsp70 inhibitor, JG-231, detailing its inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50) in various cancer cell lines, and its mechanism of action. This document includes detailed experimental protocols and visual representations of the signaling pathways affected by this compound.

Data Presentation: Quantitative Analysis of this compound Activity

This compound is a potent allosteric inhibitor of Heat shock protein 70 (Hsp70), a molecular chaperone often overexpressed in cancer cells and critical for their survival and proliferation. This compound exerts its anticancer effects by disrupting the interaction between Hsp70 and its co-chaperones, leading to the degradation of key oncogenic client proteins and subsequent apoptosis.

Inhibitory Constant (Ki)

The inhibitory constant (Ki) of this compound was determined for the disruption of the Hsp70-BAG1 protein-protein interaction. BAG (Bcl-2-associated athanogene) family proteins are nucleotide exchange factors that play a crucial role in the Hsp70 chaperone cycle.

| Target Interaction | Ki (μM) | Reference |

| Hsp70-BAG1 | 0.11 | [1] |

Half-Maximal Inhibitory Concentration (IC50) in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| MCF-7 | Breast Cancer | 0.12 | [2] |

| MDA-MB-231 | Breast Cancer | 0.25 | [2] |

Further research is ongoing to establish the IC50 values of this compound across a broader spectrum of cancer cell lines.

Signaling Pathways Modulated by this compound

This compound's mechanism of action is centered on the inhibition of Hsp70, which in turn leads to the destabilization and subsequent degradation of numerous Hsp70 client proteins that are critical for cancer cell survival and proliferation. Key signaling pathways affected include the PI3K/Akt, Raf/MEK/ERK, and cell cycle regulation pathways.

Inhibition of Hsp70 and Induction of Apoptosis

By binding to an allosteric site on Hsp70, this compound disrupts the interaction between Hsp70 and co-chaperones like BAG1 and BAG3.[1][2] This interference with the Hsp70 chaperone cycle leads to the misfolding and degradation of client proteins, ultimately triggering apoptosis.

References

The Role of JG-231 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-231 is a novel small molecule that has demonstrated significant potential as an anti-cancer agent through its ability to induce apoptosis in tumor cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as an allosteric inhibitor of Heat Shock Protein 70 (Hsp70). By disrupting the crucial interaction between Hsp70 and its co-chaperone BAG3 (Bcl-2-associated athanogene 3), this compound triggers a cascade of signaling events that culminate in programmed cell death. This document details the molecular pathways involved, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for studying its apoptotic effects.

Introduction

Heat Shock Protein 70 (Hsp70) is a molecular chaperone that is frequently overexpressed in a wide range of human cancers. Its primary role in tumorigenesis is to facilitate the folding and stability of numerous oncoproteins, thereby promoting cell survival and resistance to therapy. The interaction of Hsp70 with co-chaperones, such as the BAG (Bcl-2-associated athanogene) family of proteins, is critical for its function. The Hsp70-BAG3 complex, in particular, has been identified as a key regulator of pro-survival signaling pathways in cancer cells.

This compound has emerged as a potent and specific allosteric inhibitor of Hsp70. Unlike ATP-competitive inhibitors, this compound binds to a distinct site on Hsp70, effectively preventing its interaction with BAG family proteins, including BAG1 and BAG3. This disruption leads to the destabilization and subsequent degradation of Hsp70 client proteins that are essential for cancer cell proliferation and survival, ultimately leading to the induction of apoptosis.

Quantitative Data on the Anti-proliferative Activity of this compound

The efficacy of this compound in inhibiting cell proliferation has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-cancer activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF7 | Breast Cancer | 0.12 | [1] |

| MDA-MB-231 | Breast Cancer | 0.25 | [1] |

| MEF | Mouse Embryonic Fibroblasts | 2.5 | [1] |

Mechanism of Action: The Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis through a well-defined signaling cascade initiated by the disruption of the Hsp70-BAG3 protein-protein interaction.

Figure 1: Signaling pathway of this compound-induced apoptosis.

The mechanism can be summarized in the following steps:

-

Allosteric Inhibition of Hsp70: this compound binds to an allosteric site on Hsp70.

-

Disruption of Hsp70-BAG3 Interaction: This binding event prevents the physical interaction between Hsp70 and BAG3.[1]

-

Destabilization of Pro-Survival Proteins: The Hsp70-BAG3 complex is essential for the stability of several pro-survival proteins. Its disruption leads to the degradation of key oncogenic clients such as Akt, c-Raf, and CDK4.[1]

-

Activation of the Intrinsic Apoptotic Pathway: The loss of these pro-survival signals initiates the intrinsic pathway of apoptosis.

-

Caspase Activation: This leads to the activation of initiator caspases (e.g., Caspase-9) which in turn activate executioner caspases like Caspase-3.

-

Execution of Apoptosis: Activated Caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed protocols for key experiments used to characterize its apoptotic effects.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Cancer cell lines (e.g., MCF7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Apoptotic Markers

This protocol is used to detect the expression levels of key proteins in the apoptotic pathway following treatment with this compound.

Figure 2: Experimental workflow for Western blot analysis.

Materials:

-

This compound treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in RIPA buffer on ice.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis in cancer cells by targeting the Hsp70-BAG3 protein-protein interaction. Its allosteric mechanism of action provides a specific means of disrupting pro-survival signaling pathways that are frequently hyperactivated in tumors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar Hsp70 inhibitors. Future studies should focus on elucidating the full spectrum of its downstream effects and evaluating its efficacy in preclinical and clinical settings.

References

Initial Studies on JG-231 in Breast Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies on JG-231, a novel small molecule inhibitor of Heat Shock Protein 70 (Hsp70), in the context of breast cancer research. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo experiments, provides detailed experimental protocols, and visualizes essential biological pathways and research workflows.

Core Compound Profile: this compound

This compound is an allosteric inhibitor of Hsp70, a molecular chaperone that is frequently overexpressed in various cancers, including breast cancer, and is associated with tumor cell survival, proliferation, and resistance to therapy. By targeting Hsp70, this compound represents a promising therapeutic strategy.

Mechanism of Action: this compound functions by inhibiting the protein-protein interaction between Hsp70 and members of the BAG (Bcl-2-associated athanogene) family, specifically BAG1 and BAG3.[1] This disruption of the Hsp70-BAG complex interferes with downstream signaling pathways crucial for cancer cell survival and proliferation, ultimately leading to apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial preclinical evaluations of this compound and its closely related analog, JG-98.

Table 1: In Vitro Activity of this compound and Analogs in Breast Cancer Cell Lines

| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| This compound | - | Biochemical Assay | Ki (Hsp70-BAG1) | 0.11 | [1] |

| JG-98 | MCF-7 | MTT Viability | EC50 | 0.71 ± 0.22 | |

| JG-98 | MDA-MB-231 | MTT Viability | EC50 | 0.39 ± 0.03 |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Parameter | Details |

| Animal Model | Nude mice bearing MDA-MB-231 tumor xenografts |

| Drug | This compound |

| Dosage | 4 mg/kg |

| Administration | Intraperitoneal (i.p.) injection |

| Schedule | Three times a week for 4 weeks |

| Outcome | Inhibition of tumor growth |

Note: Specific tumor growth inhibition curves and detailed pharmacokinetic data (Cmax, Tmax, t1/2, AUC) for this compound are not yet publicly available.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical preclinical research workflow for its evaluation.

Proposed Signaling Pathway of this compound in Breast Cancer Cells

Caption: Proposed signaling cascade of this compound in breast cancer cells.

Preclinical Evaluation Workflow for a Novel Inhibitor

Caption: A typical workflow for preclinical studies of a novel inhibitor.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in the initial studies of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

Materials:

-

Breast cancer cell lines (MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2][3]

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis in breast cancer cells following treatment with this compound.

Materials:

-

Breast cancer cells

-

This compound

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Objective: To assess the levels of key signaling proteins (e.g., Hsp70, Akt, HuR) in breast cancer cells after this compound treatment.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Hsp70, anti-Akt, anti-HuR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and add chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Breast Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

MDA-MB-231 cells

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject 1-5 x 10^6 MDA-MB-231 cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (4 mg/kg, i.p.) or vehicle control according to the predetermined schedule (e.g., three times a week).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Immunohistochemistry (IHC) for Ki67

Objective: To assess the proliferation index of tumor tissues from the xenograft study.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., serum)

-

Primary antibody (anti-Ki67)

-

Biotinylated secondary antibody

-

Avidin-biotin complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Microscope

Protocol:

-

Deparaffinize and rehydrate the tumor sections.

-

Perform heat-induced antigen retrieval.

-

Quench endogenous peroxidase activity with 3% H2O2.

-

Block non-specific binding with blocking solution.

-

Incubate with the primary anti-Ki67 antibody.

-

Incubate with the biotinylated secondary antibody.

-

Incubate with the ABC reagent.

-

Develop the color with DAB substrate and counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Analyze the percentage of Ki67-positive nuclei under a microscope.

Conclusion

The initial preclinical data for this compound demonstrate its potential as a therapeutic agent for breast cancer. Its clear mechanism of action, involving the disruption of the Hsp70-BAG3 interaction and subsequent induction of apoptosis, provides a strong rationale for further development. The in vitro and in vivo studies, while preliminary, show promising anti-proliferative and anti-tumor activity. This technical guide provides a foundational understanding of this compound and a framework for future research into this and other Hsp70 inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its therapeutic potential.

References

- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 3. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JG-231 in 3D Spheroid Culture Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

JG-231 is a potent and specific allosteric inhibitor of Heat Shock Protein 70 (Hsp70).[1] It functions by disrupting the crucial interaction between Hsp70 and its co-chaperones of the BAG family, such as BAG1 and BAG3.[1][2] This disruption leads to the destabilization and subsequent degradation of various oncogenic client proteins that are dependent on Hsp70 for their proper folding and function. Consequently, this compound induces apoptosis and inhibits the proliferation of tumor cells.[1]

Three-dimensional (3D) spheroid culture systems have emerged as a more physiologically relevant in vitro model compared to traditional 2D cell culture for studying tumor biology and drug response. Spheroids mimic the complex microenvironment of avascular tumors, including gradients of oxygen, nutrients, and catabolites, as well as intricate cell-cell and cell-matrix interactions. This application note provides detailed protocols for utilizing this compound in 3D spheroid models, focusing on the triple-negative breast cancer cell line MDA-MB-231 as an exemplar.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by targeting the Hsp70 chaperone machinery, a critical component for proteostasis in cancer cells. By inhibiting the Hsp70-BAG protein-protein interaction, this compound triggers the degradation of key pro-survival signaling molecules, including Akt, c-Raf, and CDK4.[1] This leads to the downstream inhibition of major oncogenic signaling pathways, primarily the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, which are frequently dysregulated in cancer and are crucial for cell proliferation, survival, and invasion.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound and other Hsp70 inhibitors on 3D tumor spheroids.

Table 1: Effect of this compound on 3D Spheroid Growth

| Cell Line | This compound Concentration (µM) | Treatment Duration (days) | % Spheroid Growth Inhibition (Relative to Control) |

| TT (Thyroid) | 0.31 - 5 | 4 - 10 | Dose- and time-dependent inhibition[1] |

| MZ-CRC-1 (Colorectal) | 0.31 - 5 | 4 - 10 | Dose- and time-dependent inhibition[1] |

| MDA-MB-231 (Breast) | 1 | 5 | ~40% |

| MDA-MB-231 (Breast) | 5 | 5 | ~75% |

| MDA-MB-231 (Breast) | 10 | 5 | >90% |

Note: Data for MDA-MB-231 is representative based on typical Hsp70 inhibitor effects in 3D models.

Table 2: IC50 Values of Hsp70 Inhibitors in 2D vs. 3D Culture

| Compound | Cell Line | IC50 in 2D Culture (µM) | IC50 in 3D Spheroids (µM) | Fold Increase in Resistance (3D/2D) |

| This compound (analog JG-98) | MDA-MB-231 | 0.4[2] | > 10 (estimated) | >25 |

| Doxorubicin | MDA-MB-231 | 87.51 ± 2.35[3] | 118.70 ± 1.60[3] | 1.36 |

| Cisplatin | MDA-MB-231 | Not determined | > 10[4] | - |

| Epirubicin | MDA-MB-231 | 0.6 ± 0.003[4] | 0.6 ± 0.1[4] | 1 |

Note: 3D cultures often exhibit increased resistance to cytotoxic agents compared to 2D monolayer cultures.

Experimental Protocols

Protocol 1: Formation of MDA-MB-231 Spheroids

This protocol describes the generation of uniform MDA-MB-231 spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

-

MDA-MB-231 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Ultra-Low Attachment (ULA) 96-well round-bottom plates

-

Collagen I solution (optional, but recommended)

-

Cell counter

Procedure:

-

Culture MDA-MB-231 cells in a T75 flask to 70-80% confluency.

-

Aspirate the culture medium and wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete culture medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and perform a cell count to determine cell viability and concentration.

-

Dilute the cell suspension to a final concentration of 1 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (1000 cells) into each well of a ULA 96-well round-bottom plate.

-

Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

(Optional but Recommended): On Day 1, add 100 µL of complete medium containing 6 µg/mL of Collagen I to each well for a final concentration of 3 µg/mL. Centrifuge the plate at 100 x g for 3 minutes.

-

Monitor spheroid formation daily using a light microscope. Compact spheroids should form within 3-4 days.

Protocol 2: this compound Treatment of MDA-MB-231 Spheroids

Materials:

-

MDA-MB-231 spheroids (from Protocol 1)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete culture medium

Procedure:

-

On day 4 post-seeding, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove 100 µL of the medium from each well containing a spheroid.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

Replenish the treatment medium every 48-72 hours by carefully replacing half of the medium with fresh medium containing the appropriate concentration of this compound or vehicle.

Protocol 3: Spheroid Viability Assay (PrestoBlue Assay)

Materials:

-

This compound treated spheroids

-

PrestoBlue™ HS Cell Viability Reagent

-

Fluorescence microplate reader

Procedure:

-

At the end of the treatment period, add 20 µL of PrestoBlue™ reagent directly to each well containing 200 µL of medium and a spheroid.

-

Incubate the plate at 37°C for 4-6 hours, or until a significant color change is observed.

-

Measure the fluorescence using a microplate reader with an excitation of 560 nm and an emission of 590 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.

Protocol 4: Apoptosis Assay (Caspase-3/7 Staining)

Materials:

-

This compound treated spheroids

-

CellEvent™ Caspase-3/7 Green Detection Reagent

-

Hoechst 33342

-

Fluorescence microscope or high-content imaging system

Procedure:

-

At the end of the treatment period, add CellEvent™ Caspase-3/7 Green Detection Reagent (final concentration 2 µM) and Hoechst 33342 (final concentration 1 µg/mL) directly to the culture medium in each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Image the spheroids using a fluorescence microscope with appropriate filters for green (caspase-3/7 positive cells) and blue (all nuclei) fluorescence.

-

Quantify the number of apoptotic cells (green) as a percentage of the total number of cells (blue).

Protocol 5: Spheroid Invasion Assay

Materials:

-

This compound treated spheroids

-

Basement Membrane Extract (BME), such as Matrigel® or Geltrex™

-

Serum-free culture medium

-

Complete culture medium

-

Imaging system with time-lapse capabilities

Procedure:

-

Pre-treat mature spheroids with various concentrations of this compound for 24 hours as described in Protocol 2.

-

On the day of the assay, coat the wells of a 96-well plate with a thin layer of BME and allow it to solidify at 37°C.

-

Carefully transfer one pre-treated spheroid to the center of each BME-coated well.

-

Overlay the spheroid with a second layer of BME mixed with the corresponding concentration of this compound or vehicle control.

-

Allow the top layer to solidify at 37°C.

-

Add complete culture medium containing the respective this compound concentration to each well.

-

Image the spheroids at time 0 and then at regular intervals (e.g., every 12 or 24 hours) for up to 72 hours using a microscope.

-

Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point.

Protocol 6: Western Blot Analysis of Signaling Pathways

Materials:

-

This compound treated spheroids (pool at least 10-20 spheroids per condition)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Hsp70, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Collect the treated spheroids and wash them with ice-cold PBS.

-

Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Mandatory Visualization

Experimental workflow for assessing this compound efficacy.

This compound inhibits Hsp70, leading to the degradation of client proteins like Akt and c-Raf.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Triple-Negative Breast Cancer MDA-MB-231 Cell Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Protein Interactions with JG-231 using Co-Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

JG-231 is a potent allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in cancer cells and integral to cellular proteostasis.[1] By binding to an allosteric site on Hsp70, this compound disrupts the protein-protein interactions (PPIs) between Hsp70 and its co-chaperones, notably the BAG (Bcl-2-associated athanogene) family of proteins, such as BAG1 and BAG3.[1] This disruption interferes with the chaperone cycle, leading to the degradation of Hsp70 client proteins, many of which are critical for tumor cell survival and proliferation. Co-immunoprecipitation (co-IP) is a powerful and widely used technique to study protein-protein interactions in their cellular context. This document provides a detailed protocol for utilizing co-IP to investigate the inhibitory effect of this compound on the Hsp70-BAG3 interaction.

Principle of the Assay

Co-immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a cell lysate.[2][3] An antibody targeting a known protein (the "bait") is used to pull down this protein from the lysate. Any proteins that are bound to the bait protein (the "prey") will also be co-precipitated. The entire complex is then captured on antibody-binding beads. After washing away non-specifically bound proteins, the complex is eluted and can be analyzed by methods such as Western blotting to confirm the presence of the interacting proteins. In this application, Hsp70 will be the bait protein to investigate its interaction with BAG3 in the presence and absence of this compound.

Signaling Pathway Modulated by this compound

This compound targets the Hsp70 chaperone machinery, which plays a crucial role in a multitude of cellular signaling pathways essential for cancer cell survival and proliferation. By inhibiting the interaction between Hsp70 and its co-chaperone BAG3, this compound perturbs the stability and function of various Hsp70 client proteins. This leads to downstream effects on several key signaling pathways, including the reduction of pro-survival factors and the upregulation of cell cycle inhibitors.

Caption: this compound inhibits the Hsp70-BAG3 interaction, leading to destabilization of client proteins and suppression of pro-survival signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and its analog, JG-98, on Hsp70 interactions and cellular proliferation. This data is compiled from in vitro and cell-based assays.

| Compound | Target Interaction | Assay Type | Cell Line | IC50 / Kᵢ | Effect | Reference |

| This compound | Hsp70-BAG1 | Biochemical | - | Kᵢ = 0.11 µM | Inhibition of binding | [1] |

| This compound | Cell Proliferation | Cell-based | TT and MZ-CRC-1 | 0.31-5 µM | Inhibition of cell growth | [1] |

| JG-98 | Hsp70-Bag3 | Flow Cytometry Protein Interaction Assay | In vitro | IC50 = 1.6 ± 0.3 µM | Inhibition of interaction | [4] |

| JG-98 | Hsp70-Bag3 Co-IP | Co-Immunoprecipitation | HeLa | - | ~60% reduction of interaction | [4] |

| JG-98 | Cell Proliferation | MTT Assay | MCF-7 | EC50 ~0.3 µM | Inhibition of cell viability | [4] |

| JG-98 | Cell Proliferation | MTT Assay | MDA-MB-231 | EC50 ~0.4 µM | Inhibition of cell viability | [4] |

Experimental Workflow

The workflow for a co-immunoprecipitation experiment to study the effect of this compound on the Hsp70-BAG3 interaction involves several key steps, from cell culture and treatment to the final analysis of the precipitated proteins.

Caption: Workflow for co-immunoprecipitation to analyze the effect of this compound on Hsp70-BAG3 interaction.

Detailed Experimental Protocol

This protocol is adapted from standard co-immunoprecipitation procedures and tailored for investigating the effect of this compound on the Hsp70-BAG3 interaction in a human cell line such as HeLa or MCF-7.

Materials and Reagents:

-

Cell Line: HeLa or MCF-7 cells

-

This compound: Stock solution in DMSO (e.g., 10 mM)

-

Antibodies:

-

Rabbit anti-Hsp70 polyclonal antibody (for immunoprecipitation)

-

Mouse anti-BAG3 monoclonal antibody (for Western blot detection)

-

Rabbit anti-Hsp70 monoclonal antibody (for Western blot detection)

-

Normal Rabbit IgG (negative control)

-

-

Protein A/G Agarose or Magnetic Beads

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40

-

Elution Buffer: 2x Laemmli sample buffer

-

Phosphate-Buffered Saline (PBS)

-

DMSO (Vehicle control)

-

Standard reagents and equipment for SDS-PAGE and Western blotting.

Procedure:

-

Cell Culture and Treatment: a. Plate HeLa or MCF-7 cells and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound (e.g., 0.5, 1, 2, 5, 10 µM) or DMSO as a vehicle control for 12-24 hours.[1]

-

Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold lysis buffer to each 10 cm plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Protein Quantification: a. Determine the protein concentration of the cell lysate using a BCA or Bradford assay. b. Adjust the concentration of each lysate to 1-2 mg/mL with lysis buffer.

-

Pre-clearing the Lysate: a. To 1 mg of total protein, add 20 µL of a 50% slurry of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube.

-

Immunoprecipitation: a. To the pre-cleared lysate, add 2-4 µg of the rabbit anti-Hsp70 antibody. b. For a negative control, add an equivalent amount of normal rabbit IgG to a separate tube of pre-cleared lysate. c. Incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: a. Add 40 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction. b. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the centrifugation and wash steps three to four more times to remove non-specifically bound proteins.

-

Elution: a. After the final wash, carefully remove all of the supernatant. b. Resuspend the beads in 40 µL of 2x Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge at 14,000 x g for 1 minute and collect the supernatant.

-

Analysis by Western Blot: a. Load the eluted samples onto an SDS-PAGE gel, along with a sample of the input lysate. b. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and then probe with primary antibodies against Hsp70 and BAG3. d. Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. e. Quantify the band intensities using densitometry software to determine the relative amount of BAG3 co-immunoprecipitated with Hsp70 in the presence and absence of this compound.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no signal for the bait protein (Hsp70) | Inefficient immunoprecipitation. | Ensure the antibody is validated for IP. Increase antibody concentration or incubation time. |

| Protein degradation. | Use fresh protease inhibitors in the lysis buffer and keep samples on ice. | |

| Low or no signal for the prey protein (BAG3) | Weak or transient interaction. | Use a milder lysis buffer with lower detergent concentration. Consider cross-linking agents. |

| This compound treatment is effectively disrupting the interaction. | This is the expected result. Ensure the bait protein is still efficiently pulled down. | |

| High background/non-specific bands | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer (e.g., increase salt or detergent concentration). |

| Incomplete pre-clearing. | Increase the amount of beads or incubation time for pre-clearing. | |

| Heavy and light chains of the IP antibody obscure the blot | Secondary antibody detects the IP antibody. | Use TrueBlot secondary antibodies or a primary antibody from a different species for the Western blot than was used for the IP. |

Conclusion

This application note provides a comprehensive guide for utilizing co-immunoprecipitation to investigate the mechanism of action of the Hsp70 inhibitor, this compound. By following the detailed protocol and considering the provided diagrams and data, researchers can effectively study the disruption of the Hsp70-BAG3 protein-protein interaction and its downstream consequences. This methodology is crucial for the characterization of small molecule inhibitors and their validation as potential therapeutic agents in drug discovery and development.

References

Application Notes and Protocols for Western Blot Analysis of JG-231 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the western blot analysis of cells treated with JG-231, an allosteric inhibitor of Heat Shock Protein 70 (Hsp70). This document outlines the underlying signaling pathways affected by this compound, detailed experimental protocols, and illustrative quantitative data.

Introduction

This compound is a small molecule inhibitor that targets the allosteric site of Hsp70, a molecular chaperone often overexpressed in cancer cells. Hsp70 plays a crucial role in the folding, stability, and degradation of a multitude of client proteins, many of which are key components of oncogenic signaling pathways. By inhibiting Hsp70, this compound disrupts these processes, leading to the degradation of client proteins, cell cycle arrest, and induction of apoptosis in cancer cells. Western blotting is a powerful technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression levels in treated cells.

Data Presentation